2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Overview
Description
2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, also known as benzyl 2-thioxothiazolidine-4-carboxylate (BTTC), is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. BTTC has been used in a variety of scientific research studies, and its unique properties have been found to have potential therapeutic applications in the treatment of a number of diseases.
Scientific Research Applications
Aldose Reductase Inhibitors
2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrate potential as aldose reductase inhibitors. These compounds show promise in the treatment of diabetic complications, as they inhibit aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. The inhibition efficacy of these compounds is comparable to the clinically used aldose reductase inhibitor epalrestat, suggesting their potential therapeutic use in managing diabetes-related issues (Kučerová-Chlupáčová et al., 2020).
Fluorescence Properties for Metal Ion Detection
This compound has been utilized to develop a new fluorescent compound for the selective detection of Co2+ ions. Its ability to exhibit a strong fluorescent quenching effect in the presence of Co2+ makes it a potential candidate for use as a fluorescent chemical sensor. This could be particularly useful in environmental and biochemical applications where the detection of specific metal ions is crucial (Li Rui-j, 2013).
Antimicrobial Properties
Several derivatives of 2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit significant antimicrobial properties. Studies have shown these compounds to be effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus, mycobacteria, and various fungal pathogens. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Krátký et al., 2017).
Photophysical Properties and Applications
The compound and its derivatives have been explored for their photophysical properties, such as light absorption and emission, which are crucial for applications in organic solar cells and photovoltaic compounds. These studies are aimed at enhancing the efficiency of these materials for use in modern high-tech applications, particularly in renewable energy technologies (Khan et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” are currently unknown
Mode of Action
It is known that the compound contains a benzyloxy group, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects . The presence of a benzyloxy group suggests that the compound may interact with pathways involving benzylic positions .
properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQPBOMSXIRRL-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128480 | |
Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |
CAS RN |
1151944-58-9 | |
Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151944-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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